SERT Affinity Comparison: 6-Iodo vs. Quipazine and 6-Nitroquipazine
6‑Iodo‑2‑piperazin‑1‑yl‑quinoline exhibits a Ki of 6.60 nM for the rat cortical serotonin transporter in a [³H]citalopram displacement assay [1]. By comparison, the parent compound quipazine shows a Ki of approximately 0.45 nM in analogous SERT binding assays, making it roughly 15‑fold more potent [2]. The even more potent 6‑nitroquipazine has a reported Ki of 0.17 nM, representing a 39‑fold higher affinity than the 6‑iodo derivative [3].
| Evidence Dimension | SERT binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 6.60 nM |
| Comparator Or Baseline | Quipazine (2‑piperazin‑1‑ylquinoline): Ki ≈ 0.45 nM; 6‑Nitroquipazine: Ki = 0.17 nM |
| Quantified Difference | 6‑Iodo vs. Quipazine: ~14.7‑fold lower affinity; 6‑Iodo vs. 6‑Nitroquipazine: ~38.8‑fold lower affinity |
| Conditions | Rat cortical membrane radioligand binding, [³H]citalopram displacement |
Why This Matters
A 15‑ to 39‑fold difference in target engagement fundamentally alters pharmacological profile; researchers requiring moderate SERT occupancy or reduced off‑target effects should select the 6‑iodo analogue over the tighter‑binding alternatives.
- [1] Lee BS et al. Bioorg Med Chem Lett. 2000;10(14):1559-62. Reported Ki for 6-iodo-2-piperazin-1-yl-quinoline. View Source
- [2] Quipazine Ki values for SERT and 5‑HT₃ receptors. J Pharmacol Exp Ther. 1993; data compiled in ChEMBL CHEMBL18772. View Source
- [3] Mathis CA, Taylor SE, Enas JD, Akgün E. Binding potency of 6-nitroquipazine analogues for the 5-hydroxytryptamine reuptake complex. J Pharm Pharmacol. 1994 Sep;46(9):751-4. View Source
